(2-Fluoro-6-iodo-3-methoxyphenyl)methanol
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Overview
Description
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in a fluorinated methoxybenzene derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Fluoro-6-iodo-3-methoxyphenyl)aldehyde or (2-Fluoro-6-iodo-3-methoxybenzoic acid).
Reduction: Formation of (2-Fluoro-3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-iodo-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The methoxy group can also influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-iodo-6-methoxyphenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)(phenyl)methanol
- (2-Fluoro-6-iodo-3-methoxyphenyl)ethanol
Uniqueness
(2-Fluoro-6-iodo-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FIO2 |
---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
(2-fluoro-6-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8FIO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
InChI Key |
VXINMSIFEZGYLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)CO)F |
Origin of Product |
United States |
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